3-(4-chlorophenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3-(4-chlorophenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family This compound is characterized by its unique structure, which includes a chlorophenyl group and a trifluoromethylphenyl group
Properties
Molecular Formula |
C26H20ClF3N2O |
|---|---|
Molecular Weight |
468.9g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H20ClF3N2O/c27-19-11-7-15(8-12-19)17-13-22-24(23(33)14-17)25(32-21-4-2-1-3-20(21)31-22)16-5-9-18(10-6-16)26(28,29)30/h1-12,17,25,31-32H,13-14H2 |
InChI Key |
MSQSBWDAWPKGEI-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine core structure.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl phenyl sulfone.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazepine derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in its biological effects. The exact pathways and mechanisms are still under investigation, but it is believed that the compound may modulate neurotransmitter activity in the brain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar core structure but different substituents.
Clonazepam: A benzodiazepine with a nitro group instead of the trifluoromethyl group.
Lorazepam: A benzodiazepine with a hydroxyl group instead of the chlorophenyl group.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzodiazepines. The presence of both the chlorophenyl and trifluoromethylphenyl groups can influence its reactivity, stability, and interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
